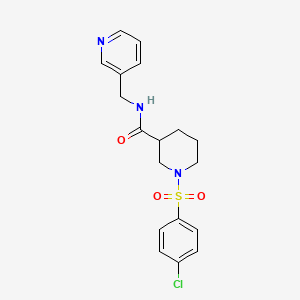
1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is commonly used in scientific research to study the effects of cannabinoids on the body.
Mécanisme D'action
1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body and are involved in a variety of physiological processes. When 1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine binds to these receptors, it activates them and produces a range of effects, including changes in mood, appetite, and pain perception.
Biochemical and Physiological Effects
1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine has been shown to produce a range of biochemical and physiological effects in the body. These include changes in the levels of various neurotransmitters, such as dopamine and serotonin, as well as alterations in the expression of certain genes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine in lab experiments is that it is a potent and selective agonist of the CB1 and CB2 receptors, which makes it an ideal tool for studying the effects of cannabinoids on the body. However, one major limitation of using 1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids on the body.
Orientations Futures
There are many potential future directions for research on 1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine and other synthetic cannabinoids. One area of focus could be on developing new synthetic compounds that are more selective for the CB1 and CB2 receptors, which could lead to the development of more effective treatments for a range of conditions. Another potential direction for research could be on studying the long-term effects of synthetic cannabinoids on the body, including their potential for addiction and other negative outcomes. Finally, researchers could also investigate the potential therapeutic applications of synthetic cannabinoids, including their use in the treatment of pain, anxiety, and other conditions.
Méthodes De Synthèse
1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine is typically synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine, followed by the addition of pyrrolidine-1-carbonyl chloride. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine is commonly used in scientific research to study the effects of cannabinoids on the body. It is often used as a reference compound in studies of synthetic cannabinoids and is frequently used as a positive control in assays that measure the activity of CB1 and CB2 receptors.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-16-5-7-17(8-6-16)26(24,25)22-10-2-4-15(13-22)18(23)21-12-14-3-1-9-20-11-14/h1,3,5-9,11,15H,2,4,10,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXJJWRCFAZTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


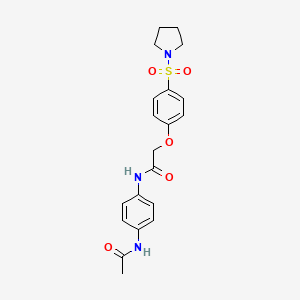


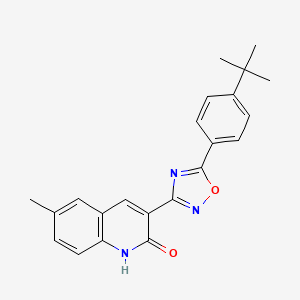

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688453.png)
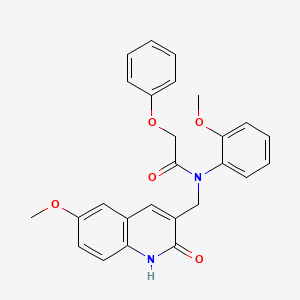
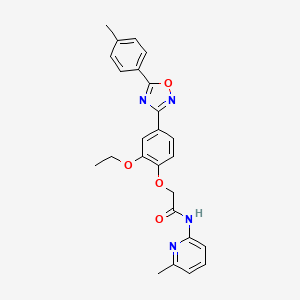
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7688489.png)
![3-(benzylsulfamoyl)-N-[(4-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7688494.png)


![1-{N'-[(E)-(3-bromophenyl)methylidene]hydrazinecarbonyl}-N-(3-chloro-4-methoxyphenyl)formamide](/img/structure/B7688513.png)